
5-Methylheptane-2,3-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Methylheptane-2,3-dione is an organic compound with the molecular formula C8H14O2 It is a diketone, meaning it contains two ketone functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methylheptane-2,3-dione can be achieved through several methods. One common approach involves the oxidation of 5-methylheptan-2-ol using oxidizing agents such as potassium permanganate or chromium trioxide. The reaction typically occurs under acidic conditions and requires careful control of temperature and reaction time to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the catalytic oxidation of 5-methylheptan-2-ol using metal catalysts such as palladium or platinum. This method offers higher efficiency and yield compared to traditional chemical oxidation methods.
化学反应分析
Types of Reactions
5-Methylheptane-2,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids.
Reduction: Reduction of the diketone can yield the corresponding diol.
Substitution: The ketone groups can undergo nucleophilic substitution reactions with reagents such as Grignard reagents to form tertiary alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Grignard reagents (RMgX), organolithium reagents (RLi)
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Diols
Substitution: Tertiary alcohols
科学研究应用
5-Methylheptane-2,3-dione has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of fragrances and flavoring agents due to its pleasant aroma.
作用机制
The mechanism of action of 5-Methylheptane-2,3-dione involves its interaction with various molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles such as amino acids and nucleotides. This interaction can lead to the formation of covalent bonds, altering the structure and function of biological molecules. Additionally, the diketone groups can participate in redox reactions, influencing cellular redox balance and signaling pathways.
相似化合物的比较
Similar Compounds
- 3-Methylheptane-2,4-dione
- 2,2,6,6-Tetramethyl-3,5-heptanedione
- 2-Methylheptane-3,5-dione
Uniqueness
5-Methylheptane-2,3-dione is unique due to its specific molecular structure, which imparts distinct chemical reactivity and physical properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various applications.
属性
CAS 编号 |
52358-74-4 |
|---|---|
分子式 |
C8H14O2 |
分子量 |
142.20 g/mol |
IUPAC 名称 |
5-methylheptane-2,3-dione |
InChI |
InChI=1S/C8H14O2/c1-4-6(2)5-8(10)7(3)9/h6H,4-5H2,1-3H3 |
InChI 键 |
KJAYZTTWCWTLHG-UHFFFAOYSA-N |
规范 SMILES |
CCC(C)CC(=O)C(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


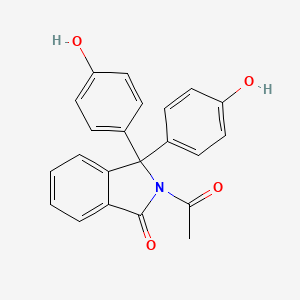

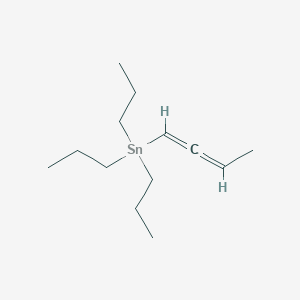

![1-(3,4-Dichlorophenyl)-2-[4-[3-(diethylaminomethyl)anilino]-6-methylpyrimidin-2-yl]guanidine](/img/structure/B14655722.png)
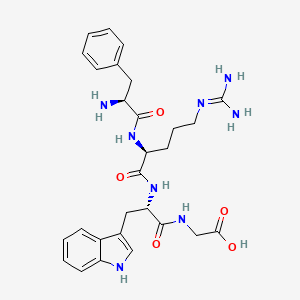
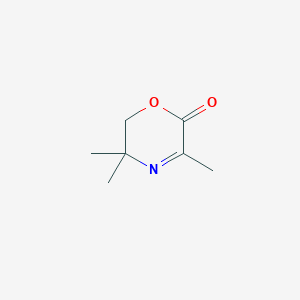

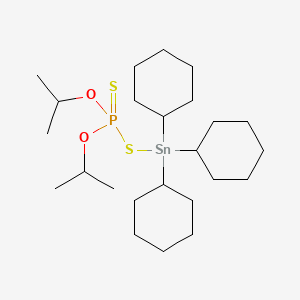
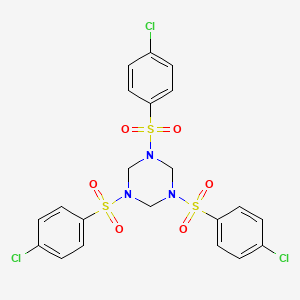
![2-[(E)-(1-Aminoprop-2-en-1-ylidene)amino]butane-1-sulfonic acid](/img/structure/B14655748.png)

![N,N-Dimethyl-N-[(naphthalen-1-yl)methyl]octadecan-1-aminium](/img/structure/B14655750.png)

